

A Spectroscopic Comparison of 3,4-Dibenzyloxybenzaldehyde and Its Precursors

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Compound of Interest

Compound Name: 3,4-Dibenzyloxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the aromatic aldehyde **3,4-Dibenzyloxybenzaldehyde** and its key precursors: protocatechuic acid, protocatechualdehyde, and benzyl chloride. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

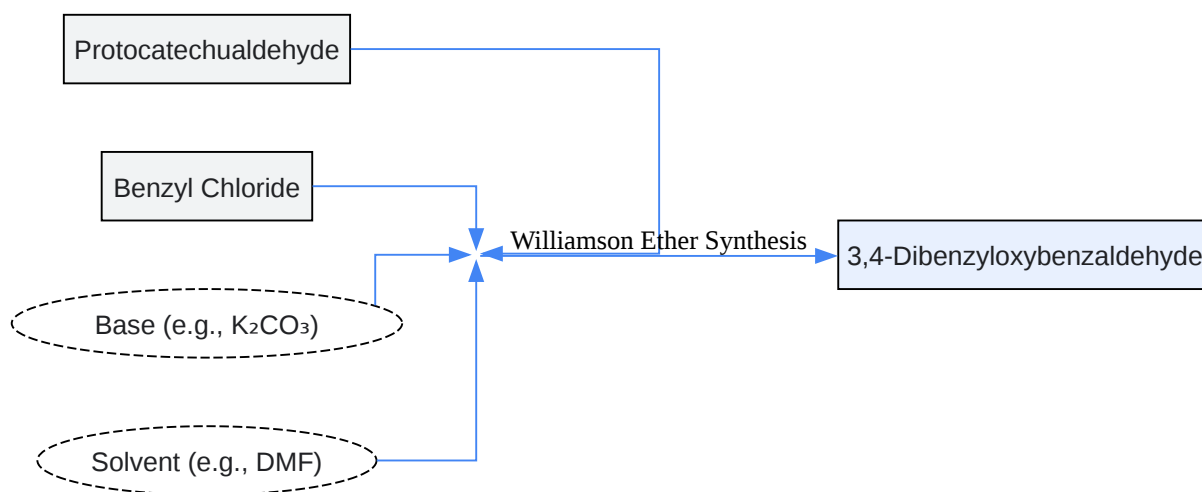
Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry) for **3,4-Dibenzyloxybenzaldehyde** and its precursors.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	FTIR (ν , cm^{-1})	Mass Spectrometry (m/z)
3,4-Dibenzoyloxybenzaldehyde	9.81 (s, 1H, -CHO), 7.50-7.25 (m, 13H, Ar-H), 5.20 (s, 4H, -CH ₂ -)	191.2, 154.8, 149.5, 136.4, 131.0, 128.6, 128.2, 127.9, 127.3, 114.8, 112.9, 70.8	3064, 3033 (Ar C-H), 2870, 2770 (Aldehyde C-H), 1685 (C=O), 1587, 1510 (Ar C=C), 1270, 1135 (C-O)	318.1 (M ⁺), 227.1, 91.1 (base peak)
Protocatechuic Acid	12.0 (br s, 1H, -COOH), 9.5 (br s, 2H, -OH), 7.46 (d, J=2.0 Hz, 1H, H-2), 7.44 (dd, J=8.0, 2.0 Hz, 1H, H-6), 6.81 (d, J=8.0 Hz, 1H, H-5)[1]	170.8 (C-7), 151.3 (C-4), 145.9 (C-3), 124.0 (C-1), 123.9 (C-6), 117.8 (C-5), 115.8 (C-2)[1]	3480-3200 (O-H), 3070 (Ar C-H), 1670 (C=O), 1600, 1520 (Ar C=C), 1290 (C-O)	154 (M ⁺), 137, 109
Protocatechualdehyde	9.75 (s, 1H, -CHO), 7.30 (d, J=1.9 Hz, 1H, H-2), 7.25 (dd, J=8.2, 1.9 Hz, 1H, H-6), 6.95 (d, J=8.2 Hz, 1H, H-5), 5.5 (br s, 2H, -OH)	191.1, 152.4, 145.8, 129.9, 125.1, 115.6, 114.8	3380 (O-H), 3050 (Ar C-H), 2850, 2750 (Aldehyde C-H), 1660 (C=O), 1595, 1525 (Ar C=C), 1280 (C-O)	138 (M ⁺), 137, 109
Benzyl Chloride	7.35 (m, 5H, Ar-H), 4.56 (s, 2H, -CH ₂ Cl)	137.5, 128.8, 128.6, 128.4, 46.3	3088, 3065, 3033 (Ar C-H), 1496, 1454 (Ar C=C), 1265 (CH ₂ wag), 700 (C-Cl)	126 (M ⁺), 91 (base peak), 65

Synthetic Pathway

The synthesis of **3,4-Dibenzoyloxybenzaldehyde** is commonly achieved through the Williamson ether synthesis, by reacting protocatechualdehyde with benzyl chloride in the presence of a base.



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Synthetic route to **3,4-Dibenzoyloxybenzaldehyde**.

Experimental Protocols

Synthesis of 3,4-Dibenzoyloxybenzaldehyde

To a solution of protocatechualdehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, typically potassium carbonate (K_2CO_3 , 2.5 eq). The mixture is stirred at room temperature, and then benzyl chloride (2.2 eq) is added. The reaction mixture is then heated, for example to $80^\circ C$, and stirred for several hours until completion, which can be monitored by thin-layer chromatography. After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then

purified, typically by recrystallization from a solvent system like ethanol/water, to afford **3,4-Dibenzoyloxybenzaldehyde** as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR: The spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR: The spectra are generally recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- FTIR spectra are recorded on an FTIR spectrometer.
- Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
- The spectrum is typically recorded from 4000 to 400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

- The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Conclusion

This guide provides a foundational set of spectroscopic data for **3,4-**

Dibenzoyloxybenzaldehyde and its precursors. The tabulated data, along with the synthetic and analytical protocols, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the unambiguous identification and characterization of these compounds.

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References

- 1. Protocatechuic Acid and Syringin from *Saussurea neoserrata* Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
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